![molecular formula C16H16N4O2 B7633709 N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide, also known as CEP-26401, is a novel small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme involved in DNA repair and is overexpressed in many cancer cells, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide targets PARP, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has been shown to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has also been shown to have activity against cancer cells that are resistant to chemotherapy.
One limitation of N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide is that it has not yet been tested in clinical trials. It is also unclear if it will be effective against all types of cancer.
Direcciones Futuras
There are a number of future directions for research on N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide. One area of research is the development of combination therapies that include N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide. It has been shown to enhance the efficacy of chemotherapy and radiation therapy, and combining it with other cancer therapies may further improve outcomes.
Another area of research is the identification of biomarkers that can predict response to N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide. This will help to identify patients who are most likely to benefit from treatment with N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide.
Finally, further preclinical studies are needed to determine the safety and efficacy of N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide in different types of cancer. Clinical trials will also be needed to determine its safety and efficacy in humans.
Métodos De Síntesis
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide can be synthesized using a two-step process. The first step involves the reaction of 6-cyanopyridin-3-amine with 2-bromoethylamine hydrobromide to form N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]amine. The second step involves the reaction of N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]amine with 3-methoxybenzoyl chloride to form N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has also been shown to have activity against cancer cells that are resistant to chemotherapy.
Propiedades
IUPAC Name |
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-4-2-3-12(9-15)16(21)19-8-7-18-14-6-5-13(10-17)20-11-14/h2-6,9,11,18H,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOVLKMPFVJIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.